(R)-1-(Furan-2-yl)-2-hydroxypropan-1-one
Description
Properties
CAS No. |
152723-24-5 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.138 |
IUPAC Name |
(2R)-1-(furan-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3/t5-/m1/s1 |
InChI Key |
IJCOISTYFBUCPR-RXMQYKEDSA-N |
SMILES |
CC(C(=O)C1=CC=CO1)O |
Synonyms |
1-Propanone, 1-(2-furanyl)-2-hydroxy-, (2R)- (9CI) |
Origin of Product |
United States |
Preparation Methods
TMSOTf-Mediated Fries-Type Rearrangement
The Royal Society of Chemistry reports a cascade reaction pathway involving acetoxy pyranone (2a) and phenol derivatives catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloroethane (DCE). This method proceeds through an initial O-alkylation followed by a Fries-type O→C rearrangement, yielding benzofuran derivatives. For (R)-1-(furan-2-yl)-2-hydroxypropan-1-one, the reaction sequence involves:
-
O-Alkylation : At 0–5°C, TMSOTf activates the pyranone electrophile, enabling nucleophilic attack by the phenol oxygen.
-
Fries Rearrangement : The intermediate aryl ether undergoes a thermally promoted-sigmatropic shift, forming a ketone intermediate.
-
Cyclization : Spontaneous dehydration generates the furan ring system.
Key parameters include a 10 mol% catalyst loading, DCE solvent, and reaction times of 18–24 hours. Yields reach 70–85% on multi-gram scales, with the cross-over experiment confirming the intermolecular nature of the rearrangement.
Biocatalytic Asymmetric Reduction
Whole-Cell Biocatalysis with Lactobacillus paracasei
The enantioselective reduction of 1-(furan-2-yl)propan-1-one (1) to (S)-1-(furan-2-yl)propan-1-ol using Lactobacillus paracasei BD101 demonstrates a scalable green chemistry approach. Although this yields the (S)-configured alcohol, analogous strategies could be adapted for this compound by screening microbial reductases with opposite stereoselectivity.
-
Optimized Conditions :
Parameter Value Substrate loading 8.37 g (50 mmol) Biocatalyst L. paracasei BD101 Reaction time 50 hours Yield 96% Enantiomeric excess >99% ee
This method avoids toxic metal catalysts and operates at ambient temperatures, making it industrially viable.
Comparative Analysis of Synthetic Methods
Yield and Scalability
-
Chemical Synthesis :
-
Biocatalysis :
Enantiocontrol Mechanisms
-
TMSOTf System : Chirality arises from substrate-controlled rearrangement, typically yielding racemic mixtures unless chiral auxiliaries are employed.
-
Organocatalysis : Asymmetric induction via non-covalent interactions (e.g., hydrogen bonding) enables precise stereocontrol.
Reaction Optimization and Kinetic Studies
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl[®-1-hydroxyethyl] ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Furan-2-yl[®-1-hydroxyethyl] ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl[®-1-hydroxyethyl] ketone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Ketone Moieties
(a) (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives
These α,β-unsaturated ketones share the furan-ketone core but differ in their conjugated enone system. Studies show that such derivatives exhibit tyrosinase inhibitory activity (IC₅₀ values in the micromolar range), attributed to their planar structures enabling π-π stacking with enzyme active sites. In contrast, (R)-1-(Furan-2-yl)-2-hydroxypropan-1-one lacks conjugation, resulting in weaker enzyme interactions but improved solubility in polar solvents .
(b) 1-(1-Hydroxy naphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one
This chalcone derivative incorporates a naphthol group, enhancing UV absorption properties. Its extended conjugation system (λmax ~350 nm) contrasts with the shorter conjugation of this compound (λmax ~270 nm), making the former more suitable for photochemical applications .
Heterocyclic Variations: Thiophene vs. Furan
1-(Thiophen-2-yl)propan-1-one
Replacing the furan oxygen with sulfur in this analogue increases electron density at the heterocycle, altering reactivity. Thiophene derivatives exhibit higher thermal stability (decomposition temperature ~220°C vs. ~180°C for furan analogues) but reduced hydrogen-bonding capacity, impacting biological activity .
Substituent Effects on Bioactivity and Reactivity
(a) 3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one
The nitro group at the furan C-5 position introduces strong electron-withdrawing effects, enhancing electrophilicity at the ketone. This compound shows potent antibacterial activity (MIC = 8 µg/mL against E. coli), whereas this compound’s hydroxyl group favors antioxidant applications .
(b) 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)-phenyl]ethanone
The propargyloxy substituent enables click chemistry applications, a feature absent in the target compound. However, both share a hydroxyl group that facilitates metal coordination, as evidenced by similar IR stretching frequencies (ν(OH) ~3200 cm⁻¹) .
Data Tables
Table 1. Key Properties of this compound and Analogues
Table 2. Substituent Impact on Reactivity
Q & A
Basic Question: What synthetic methodologies are optimal for producing enantiomerically pure (R)-1-(furan-2-yl)-2-hydroxypropan-1-one, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound requires careful control of stereochemistry. A common approach involves asymmetric catalysis, such as chiral squaramide-mediated reactions, to achieve enantioselectivity (as demonstrated in structurally related furan derivatives) . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stabilization.
- Temperature : Lower temperatures (0–25°C) improve stereochemical control.
- Catalyst loading : 5–10 mol% of chiral catalysts balance cost and efficiency.
Analytical techniques like thin-layer chromatography (TLC) and chiral HPLC should be used to monitor enantiomeric excess (ee) during synthesis .
Advanced Question: How can crystallographic data resolve ambiguities in the spatial configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. Use SHELXL for refinement, leveraging its robust algorithms for handling high-resolution data . For this compound:
- Key metrics : Validate bond angles (e.g., C-O-C in the furan ring ≈ 112°) and torsion angles (e.g., hydroxypropanone chain conformation).
- Hydrogen bonding : Analyze interactions between the hydroxyl group and adjacent carbonyl oxygen using graph-set analysis (e.g., S(6) motifs) to confirm stability .
Discrepancies between computational models (e.g., DFT) and experimental data should be resolved via iterative refinement in programs like OLEX2 .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC. Key signals include:
- Furan protons: δ 6.63 (H-3), 6.57 (H-4) .
- Hydroxypropanone: δ 5.51 (OH, broad), δ 2.21 (CH3) .
- IR spectroscopy : Confirm hydroxyl (≈ 3400 cm<sup>-1</sup>) and carbonyl (≈ 1700 cm<sup>-1</sup>) stretches.
- Mass spectrometry : Identify molecular ion [M+H]<sup>+</sup> at m/z 153.1 and fragmentation patterns (e.g., loss of H2O) .
Advanced Question: How do computational docking studies predict the bioactivity of this compound against Mycobacterium tuberculosis?
Answer:
Molecular docking (e.g., AutoDock Vina) can simulate interactions with enoyl-ACP reductase (InhA), a target for antitubercular agents. For this compound:
- Binding pockets : Prioritize residues Tyr 158 and Met 103, critical for hydrogen bonding and hydrophobic interactions .
- Scoring functions : Optimize free energy (ΔG ≤ -8 kcal/mol) and ligand efficiency (> 0.3).
- Validation : Cross-reference with experimental MIC values (e.g., 3.1 µg/mL in Alamar Blue assays) to calibrate computational models .
Basic Question: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of enantiomers.
- Recrystallization : Employ ethanol/water (1:1) to exploit differential solubility of the (R)- and (S)-isomers.
Monitor purity via melting point (mp ≈ 85–87°C) and HPLC (≥ 98% purity) .
Advanced Question: How can kinetic studies elucidate the reaction mechanism of this compound in nucleophilic acyl substitutions?
Answer:
- Rate determination : Use <sup>19</sup>F NMR (if fluorinated analogs are synthesized) to track intermediate formation .
- Activation energy : Calculate via Eyring plots (ΔH‡ ≈ 50 kJ/mol for acyl transfer).
- Solvent effects : Compare rates in DMSO (polar aprotic) vs. THF (less polar) to identify transition-state stabilization .
Basic Question: How stable is this compound under varying pH and temperature conditions?
Answer:
- pH stability : Degrades rapidly in alkaline conditions (pH > 9) due to keto-enol tautomerism. Store at pH 5–7 in aqueous buffers.
- Thermal stability : Decomposes above 80°C; use differential scanning calorimetry (DSC) to identify exothermic peaks .
Advanced Question: What strategies mitigate data contradictions between experimental and computational NMR chemical shifts?
Answer:
- DFT corrections : Apply solvent models (e.g., IEF-PCM for DMSO) and relativistic effects (for heavy atoms).
- Referencing : Calibrate shifts against TMS using internal standards.
Discrepancies > 0.5 ppm for <sup>13</sup>C signals warrant re-evaluation of conformational sampling in MD simulations .
Basic Question: How does the furan ring influence the compound’s electronic properties?
Answer:
The furan’s electron-rich π-system stabilizes the carbonyl group via resonance, lowering the C=O stretching frequency by ≈ 20 cm<sup>-1</sup> compared to non-aromatic analogs. This is confirmed by NBO analysis in Gaussian 16 .
Advanced Question: Can this compound serve as a chiral building block in multicomponent reactions?
Answer:
Yes, its hydroxypropanone moiety participates in Ugi and Passerini reactions. For example:
- Ugi reaction : Combine with amines, isonitriles, and aldehydes to generate peptidomimetics.
- Stereocontrol : Use Lewis acids (e.g., ZnCl2) to direct diastereoselectivity (dr > 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
